molecular formula C7H15NO B1486370 [1-(Ethoxymethyl)cyclopropyl]methanamine CAS No. 1134331-34-2

[1-(Ethoxymethyl)cyclopropyl]methanamine

Cat. No.: B1486370
CAS No.: 1134331-34-2
M. Wt: 129.2 g/mol
InChI Key: ROAVXRSMSAODPL-UHFFFAOYSA-N
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Description

[1-(Ethoxymethyl)cyclopropyl]methanamine is an organic compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol. This compound features a cyclopropyl ring substituted with an ethoxymethyl group and an amine group, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of [1-(Ethoxymethyl)cyclopropyl]methanamine can be achieved through several routes. One common method involves the reaction of cyclopropylmethanol with ethyl bromide in the presence of a base to form the ethoxymethylcyclopropane intermediate. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired product .

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

[1-(Ethoxymethyl)cyclopropyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF), bases such as sodium hydroxide, and catalysts like palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

[1-(Ethoxymethyl)cyclopropyl]methanamine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [1-(Ethoxymethyl)cyclopropyl]methanamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The cyclopropyl ring provides structural rigidity, which can affect the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to [1-(Ethoxymethyl)cyclopropyl]methanamine include:

    Cyclopropylamine: Lacks the ethoxymethyl group, making it less versatile in certain synthetic applications.

    Ethoxymethylamine: Lacks the cyclopropyl ring, resulting in different chemical properties and reactivity.

    Cyclopropylmethanol: Contains a hydroxyl group instead of an amine group, leading to different functional applications.

The uniqueness of this compound lies in its combination of the cyclopropyl ring and ethoxymethyl group, providing a balance of reactivity and stability that is valuable in various chemical and biological contexts .

Properties

IUPAC Name

[1-(ethoxymethyl)cyclopropyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-9-6-7(5-8)3-4-7/h2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAVXRSMSAODPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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